

In Vitro Antiviral Profile of MK-7845: A Technical Overview

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Compound of Interest		
Compound Name:	MK-7845	
Cat. No.:	B12386714	Get Quote

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This technical guide provides an in-depth analysis of the initial in vitro evaluation of **MK-7845**, a novel pan-coronavirus inhibitor. The document outlines the compound's mechanism of action, summarizes its antiviral potency against various coronaviruses, and provides detailed experimental protocols for key assays.

Executive Summary

MK-7845 is a novel, reversible covalent inhibitor of the 3CL protease (3CLpro or main protease), an enzyme essential for coronavirus replication.[1][2] In vitro studies have demonstrated that MK-7845 exhibits potent, nanomolar activity against a broad spectrum of coronaviruses, including multiple clinical subvariants of SARS-CoV-2 and Middle East respiratory syndrome coronavirus (MERS-CoV).[2][3][4][5] Its favorable pharmacokinetic properties suggest the potential for oral administration without a boosting agent.[3][6] This document collates the publicly available in vitro data to offer a comprehensive resource for the scientific community.

Mechanism of Action

MK-7845 functions by targeting the 3CL protease of coronaviruses. This viral enzyme is responsible for cleaving the viral polyproteins into individual functional proteins necessary for viral replication.[1] The 3CL protease has a unique cleavage site with a glutamine residue at



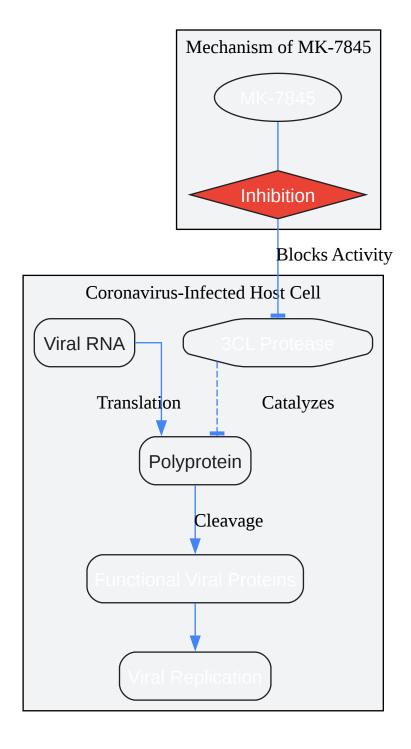




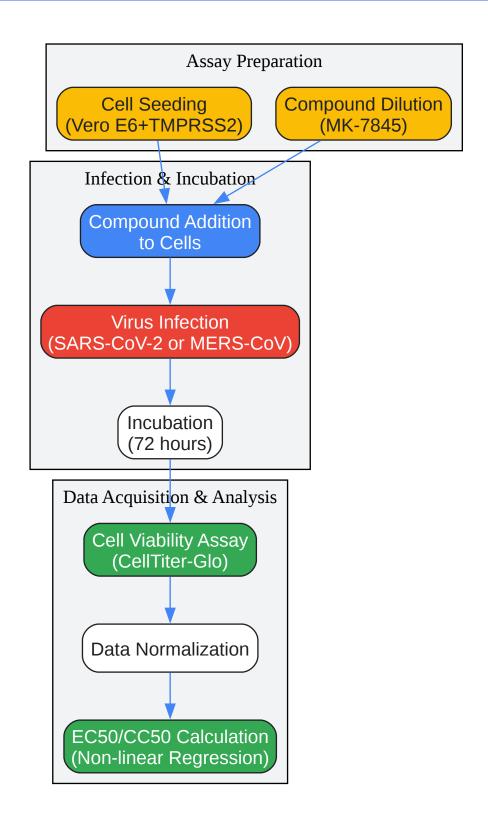
the P1 position, which is not typically utilized by human proteases, making it a highly specific target for antiviral therapy.[1]

MK-7845 forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the active site of the 3CL protease, effectively blocking its enzymatic activity. A key structural feature of **MK-7845** is a difluoroalkyl group at the P1 position, which replaces the γ-lactam ring found in many other 3CL protease inhibitors.[3] This modification contributes to the compound's increased permeability and potent antiviral activity.[3]









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